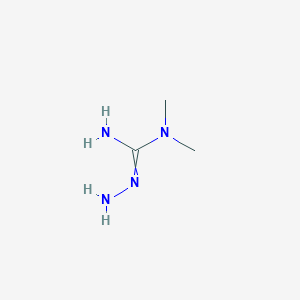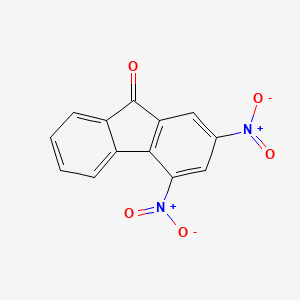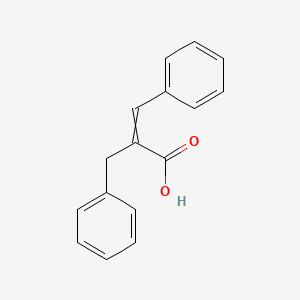![molecular formula C19H32ClNO B14001272 N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide CAS No. 36094-50-5](/img/structure/B14001272.png)
N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorinated acetamide, and an adamantyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide typically involves the reaction of 2-chloroacetamide with tert-butylamine and 3,5,7-trimethyl-1-adamantyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced amides or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-2-methylpropane: A simpler chlorinated compound with similar reactivity.
tert-butyl chloride: Another tert-butyl containing compound with similar substitution reactions.
3,5,7-trimethyladamantane: Shares the adamantyl moiety but lacks the acetamide functionality.
Uniqueness
2-chloro-N-tert-butyl-2-(3,5,7-trimethyl-1-adamantyl)acetamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are not shared by simpler analogs. The presence of the adamantyl group, in particular, imparts steric bulk and stability, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
36094-50-5 |
|---|---|
Formule moléculaire |
C19H32ClNO |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
N-tert-butyl-2-chloro-2-(3,5,7-trimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C19H32ClNO/c1-15(2,3)21-14(22)13(20)19-10-16(4)7-17(5,11-19)9-18(6,8-16)12-19/h13H,7-12H2,1-6H3,(H,21,22) |
Clé InChI |
JPBWYQLAOAFLNW-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)NC(C)(C)C)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)
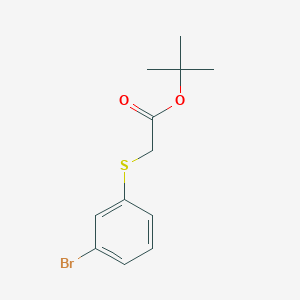

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
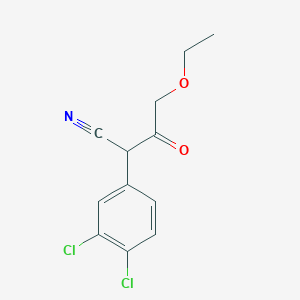

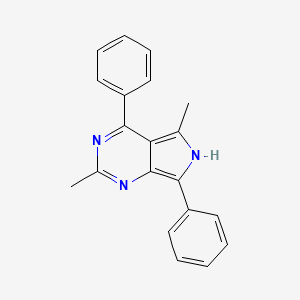
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

